3-Fluoro-2-formyl-5-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of boronic acid derivatives like 3-Fluoro-2-formyl-5-methylphenylboronic acid often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular formula of this compound is C8H8BFO3. Its molecular weight is 181.96 g/mol. The structure of boronic acid derivatives is often characterized by a boron atom forming a covalent bond with an oxygen atom .Chemical Reactions Analysis
Boronic acids like this compound are often used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Scientific Research Applications
Antifungal Activity and Tautomeric Equilibria
- Antifungal Properties : Formylphenylboronic acids, including fluoro-2-formylphenylboronic acids, exhibit significant antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. The tautomeric equilibrium and the position of the fluorine substituent are crucial in determining their efficacy (Borys et al., 2019).
Spectroscopic Studies and Adsorption Mechanisms
- Spectroscopic Analysis : Fluoro and formyl analogues of phenylboronic acids, including 3-fluorophenylboronic acid, have been studied using Fourier-transform infrared absorption, Raman, and surface-enhanced Raman spectroscopy. The type and position of substituents significantly influence the adsorption modes and geometry of isomers on surfaces like silver nanoparticles (Piergies et al., 2013).
Anticancer Research
- Antiproliferative Potential in Cancer Research : Simple phenylboronic acid and benzoxaborole derivatives, including fluoroformylphenylboronic acids, have shown promising antiproliferative and proapoptotic properties in cancer cells. They exhibit a phase cycle-specific mode of action, which is significant for experimental oncology (Psurski et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-2-formyl-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction, which is a key pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
It’s known that boronic esters, such as this compound, are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of complex organic molecules .
Action Environment
The action of this compound in the SM cross-coupling reaction is influenced by various environmental factors. The reaction conditions are exceptionally mild and tolerant of various functional groups . The stability of the compound can be a challenge, especially considering the removal of the boron moiety at the end of a sequence if required .
Properties
IUPAC Name |
(3-fluoro-2-formyl-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-7(9(12)13)6(4-11)8(10)3-5/h2-4,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBGICGZKIPVBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C=O)F)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.